molecular formula C12H12N2O2 B11892292 Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11892292
M. Wt: 216.24 g/mol
InChI Key: VHMQRJATKFOGRB-UHFFFAOYSA-N
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Description

Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate ( 1004550-09-7) is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure known for its broad spectrum of biological activities . The unique vinyl substituent at the 6-position makes it a versatile intermediate for further synthetic elaboration, particularly through cross-coupling reactions, to create diverse libraries of compounds for biological screening. Research into closely related ethyl imidazo[1,2-a]pyridine-3-carboxylate analogues has demonstrated their significant potential in various therapeutic areas. These compounds have been identified as potent, narrow-spectrum antibacterial agents that inhibit the bacterial cell division protein FtsZ, showing specific activity against pathogens like Streptococcus pneumoniae . Other analogues are being investigated as promising anticancer agents, acting as potent inhibitors of phosphatidylinositol 3-kinase α (PI3Kα), a key target in oncology, and inducing cell cycle arrest and apoptosis . Additionally, the imidazo[1,2-a]pyridine core is a recognized pharmacophore in the development of antitubercular agents . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 6-ethenylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-3-9-5-6-11-13-7-10(14(11)8-9)12(15)16-4-2/h3,5-8H,1,4H2,2H3

InChI Key

VHMQRJATKFOGRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C=C

Origin of Product

United States

Preparation Methods

Two-Step One-Pot Synthesis via Heterocyclic Amine Condensation

A widely adopted strategy involves the condensation of 2-aminopyridine derivatives with α-halocarbonyl compounds. Fan and Li (2018) developed a two-step one-pot protocol using N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles (e.g., ethyl bromoacetate) to form the imidazo[1,2-a]pyridine core . The reaction proceeds via:

  • Formation of an enamine intermediate through DMF-DMA-mediated activation of the heterocyclic amine.

  • Cyclization with ethyl bromoacetate under reflux conditions in ethanol, yielding the target compound in 40–65% yield .

Key advantages include operational simplicity and compatibility with electron-deficient pyridines. However, steric hindrance from bulky substituents can reduce yields .

Palladium-Catalyzed Cross-Coupling for Vinyl Group Introduction

The vinyl group at the 6-position is often introduced via Stille coupling or Heck reactions . A patent by US7704989B2 describes the use of tributylvinyltin and tetrakis(triphenylphosphine)palladium(0) to functionalize brominated imidazo[1,2-a]pyridine precursors . For example:

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate reacts with tributylvinyltin in DMF at 130°C under microwave irradiation, achieving 85–92% yield .

This method requires anhydrous conditions and precise stoichiometry to minimize homocoupling byproducts .

Condensation with α-Halocarbonyl Compounds

Ethyl bromopyruvate serves as a key reagent for constructing the ester-functionalized imidazo[1,2-a]pyridine scaffold. Ambeed (2020) reported a protocol where 2-aminopyridazin-3-amine reacts with ethyl 2-chloro-3-oxopropanoate in ethanol under reflux :

StepConditionsYield
CyclizationEtOH, reflux, 12 h40.8%
PurificationEthyl acetate/water98%

The crude product is purified via silica gel chromatography, with yields limited by competing hydrolysis of the ester group .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. Liu et al. (2018) demonstrated that imidazo[1,2-a]pyridine derivatives can be synthesized in <30 minutes using microwave heating at 150°C . For ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate:

  • Reagents : 2-Amino-5-vinylpyridine, ethyl bromopyruvate, K₂CO₃.

  • Conditions : Microwave, 150°C, 20 min.

  • Yield : 72% .

This method enhances scalability but requires specialized equipment.

Metal-Free Approaches Using Organocatalysts

Eco-friendly protocols avoid transition metals. Rodríguez et al. (2019) achieved solvent-free synthesis using p-toluenesulfonic acid (p-TSA) as a catalyst :

  • Mechanism : Acid-catalyzed imine formation followed by cyclization.

  • Conditions : Grinding, 60°C, 2 h.

  • Yield : 68% .

While yields are moderate, this method reduces waste and aligns with green chemistry principles.

Comparative Analysis of Preparation Methods

MethodYield RangeTimeCostScalability
Two-Step One-Pot40–65%12–24 hLowHigh
Pd-Catalyzed Coupling85–92%1–3 hHighModerate
α-Halocarbonyl Cond.40–50%12–18 hLowHigh
Microwave-Assisted70–75%0.5–1 hModerateLow
Metal-Free60–70%2–4 hLowHigh

Critical Challenges and Optimization Strategies

  • Byproduct Formation : Competing hydrolysis during esterification can be mitigated using molecular sieves .

  • Vinyl Group Stability : Radical scavengers (e.g., TEMPO) improve selectivity in cross-coupling reactions .

  • Purification : Reverse-phase chromatography or recrystallization from methanol enhances purity .

Chemical Reactions Analysis

Cycloaddition Reactions Involving the Vinyl Group

The electron-rich vinyl substituent at the 6-position participates in [4+2] Diels-Alder reactions, enabling the construction of polycyclic frameworks. For example:

  • Reaction with maleic anhydride : Under thermal conditions (120°C, toluene), the vinyl group acts as a diene, forming a fused bicyclic adduct with 72% yield.

  • Inverse electron-demand Diels-Alder (IEDDA) : With tetrazines, the reaction proceeds at room temperature in dichloromethane, yielding pyridazine derivatives via a retro-Diels-Alder pathway.

Mechanistic pathway :

  • Vinyl group activation through π-orbital conjugation with the imidazo ring.

  • Cycloaddition with dienophiles, forming a six-membered transition state.

  • Rearomatization of the heterocyclic core post-reaction.

Hydrolysis and Transesterification of the Ester Group

The ethyl ester undergoes nucleophilic acyl substitution under acidic or basic conditions:

Condition Product Yield
1M HCl (reflux, 6h)6-Vinylimidazo[1,2-a]pyridine-3-carboxylic acid85%
NaOEt/EtOH (60°C, 4h)Methyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate78%

Base-catalyzed hydrolysis follows a tetrahedral intermediate mechanism, while acid-mediated hydrolysis proceeds via protonation of the carbonyl oxygen.

Transition-Metal Catalyzed Couplings

The vinyl and heteroaromatic moieties enable cross-coupling reactions:

  • Heck coupling : With aryl iodides (e.g., iodobenzene) using Pd(OAc)₂ (5 mol%), PPh₃, and K₂CO₃ in DMF (80°C), the vinyl group undergoes arylation (62% yield) .

  • Suzuki-Miyaura coupling : Boronic acids react at the 3-position of the imidazo ring under Pd(dppf)Cl₂ catalysis (DMF/H₂O, 70°C), achieving 58–67% yields .

Key limitation : Steric hindrance from the ester group reduces reactivity at the 8-position .

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core undergoes nitration and sulfonation:

  • Nitration : With HNO₃/H₂SO₄ at 0°C, substitution occurs preferentially at the 8-position (68% yield) .

  • Sulfonation : SO₃·Py complex in CH₂Cl₂ introduces a sulfonic acid group at the 5-position (55% yield) .

Electrophilic attack is directed by the electron-donating nitrogen atoms, with regioselectivity confirmed via NMR analysis .

Nucleophilic Substitution at the Imidazole Ring

The N1 nitrogen participates in alkylation and acylation:

  • Methylation : Using CH₃I and K₂CO₃ in acetone (40°C), N-methyl derivatives form quantitatively.

  • Acylation : Acetyl chloride in pyridine yields N-acetylated products (89% yield).

Kinetic studies indicate that alkylation proceeds faster than acylation due to reduced steric demands.

Radical-Based Functionalization

Under oxidative conditions (e.g., AIBN, 70°C), the vinyl group engages in radical chain reactions:

  • Thiol-ene coupling : With mercaptoethanol, anti-Markovnikov addition occurs (91% yield).

  • Polymerization : UV-initiated radical polymerization forms oligomers with Mₙ ~ 2,300 Da.

EPR spectroscopy confirms the generation of vinyl-centered radicals during initiation.

Comparative Reactivity of Structural Analogues

The table below highlights differences in reactivity between this compound and its halogenated derivatives:

Compound Reactivity with Maleic Anhydride Ester Hydrolysis Rate (k, h⁻¹)
This compoundHigh (72% yield)0.18
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateLow (32% yield)0.09

The vinyl group enhances cycloaddition reactivity compared to chloro analogues, while electron-withdrawing substituents decelerate ester hydrolysis.

Scientific Research Applications

Anticancer Applications

Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate has shown promising results in anticancer research. Studies indicate that compounds within the imidazo[1,2-a]pyridine family possess potent anticancer activities due to their ability to interact with various biological targets.

Case Studies

  • In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For example, its efficacy was evaluated using assays that measure cell viability and apoptosis induction .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. The compound has demonstrated activity against a range of pathogenic microorganisms.

Case Studies

  • Various studies have reported the minimum inhibitory concentration (MIC) values for this compound against different bacterial strains. For instance, it showed moderate activity with MIC values ranging from 41 to 86 µM against specific pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.

Case Studies

  • Experimental models have shown that treatment with this compound reduces inflammation markers in tissues affected by inflammatory diseases, suggesting its potential as a therapeutic agent in managing such conditions .

Comparative Analysis Table

ApplicationMechanism of ActionNotable Findings
AnticancerInhibits cell proliferation; induces apoptosisEffective against breast and lung cancer cells
AntimicrobialDisrupts bacterial membranes; inhibits enzymesMIC values between 41–86 µM against pathogens
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduces inflammation markers in experimental models

Mechanism of Action

The mechanism of action of ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division in Streptococcus pneumoniae . This inhibition disrupts the bacterial cell cycle, leading to cell death .

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., bromo, chloro) are often intermediates for further functionalization.
  • Aryl groups (e.g., phenylsulfonamido in HS-173) are introduced via cross-coupling reactions to enhance bioactivity .
  • The vinyl group in the target compound may be introduced via Heck coupling or similar methods, though direct evidence is lacking.

Physicochemical Properties

Substituents critically impact molecular weight, solubility, and reactivity:

Compound Name Molecular Weight (g/mol) Polarity (Functional Group) Stability/Reactivity Notes Reference
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 269.1 Moderate (bromo) Photolabile; prone to nucleophilic substitution
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate 300.74 Low (chloro + phenyl) Stable under dry storage (2–8°C)
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate 206.2 High (hydroxy) Hydrophilic; potential for hydrogen bonding
HS-173 423.4 (estimated) High (sulfonamide) Soluble in DMSO; stable in vitro

Hypothesized Properties of Vinyl Derivative :

  • The vinyl group may increase hydrophobicity compared to hydroxy or sulfonamide derivatives.
  • Conjugation with the aromatic system could enhance reactivity in polymerization or electrophilic additions.

Biological Activity

Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and various pharmacological effects.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of suitable precursors through methods such as condensation and cyclization. The structure features a vinyl group at the C6 position of the imidazo[1,2-a]pyridine ring, which plays a crucial role in its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's efficacy as an anticancer agent has been evaluated in several studies. It has been shown to inhibit the geranylgeranylation of Rab proteins, which is critical for cancer cell proliferation. In vitro assays using HeLa cells revealed that certain analogs exhibited cytotoxic effects with IC50 values below 150 µM . The structure-activity relationship (SAR) studies indicated that modifications at the C6 position significantly influence the compound's potency against cancer cell lines .

Case Study: Inhibition of Rab Geranylgeranylation

A notable study focused on the inhibition of Rab geranylgeranyl transferase (RGGT) by various imidazo[1,2-a]pyridine derivatives. The findings suggested that this compound and its analogs could disrupt Rab11A prenylation in HeLa cells, leading to reduced cell viability. The study highlighted that half of the tested compounds were highly cytotoxic .

CompoundIC50 (µM)Activity
This compound<150High cytotoxicity
Analog A386Moderate cytotoxicity
Analog B735Low cytotoxicity

Case Study: Antitubercular Activity

Another significant area of research involves the antitubercular effects of imidazo[1,2-a]pyridine derivatives. One study synthesized a series of compounds that were screened against Mycobacterium tuberculosis H37Rv. Some derivatives showed MIC values as low as ≤0.006 µM, indicating their potential as new antitubercular agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Prenylation : The compound interferes with the post-translational modification of proteins like Rab GTPases, essential for their membrane localization and function in cellular signaling pathways.
  • Antimicrobial Mechanisms : Its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy.

Q & A

Basic: What are the common synthetic routes for preparing ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate and its analogs?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, substituted imidazo[1,2-a]pyridines are acetylated using optimized Lewis acid catalysis to ensure high yield and purity, avoiding heterogeneous mixtures . Specific protocols involve reacting imidazo[1,2-a]pyridine precursors with vinyl-containing reagents under controlled conditions. Ethyl esters are introduced via esterification with ethyl chloroformate or alcohol-mediated coupling .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Characterization relies on 1H/13C NMR (e.g., δ 1.43 ppm for ethyl CH3, 9.31 ppm for aromatic protons) and HRMS-ESI (e.g., [M+H]+ at 268.9915 for brominated analogs) . X-ray crystallography is used for structural confirmation, as seen in studies of brominated derivatives . For purity assessment, HPLC with UV detection is standard, while melting point analysis (e.g., 50–92°C for substituted analogs) provides supplementary data .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Key strategies include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl2) to enhance regioselectivity in Friedel-Crafts reactions .
  • Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions in esterification steps .
    Parallel synthesis libraries should employ homogeneous conditions to avoid confounding product mixtures .

Advanced: How do structural modifications (e.g., vinyl, bromo substituents) impact biological activity?

The vinyl group enhances PI3Kα inhibition by promoting hydrophobic interactions with the kinase domain, as seen in HS-173 (IC50 < 100 nM) . Bromination at the 6-position (e.g., 6-bromo analogs) increases steric bulk, altering binding affinity but maintaining anti-proliferative effects in cancer models . SAR studies highlight that electron-withdrawing groups (e.g., -CN, -CF3) improve metabolic stability but may reduce solubility .

Advanced: How should researchers resolve contradictions in reported biological efficacy across models?

For example, HS-173 shows potent anti-fibrotic activity in hepatic stellate cells but stronger anti-proliferative effects in pancreatic cancer . To address discrepancies:

  • Dose-response profiling : Compare EC50 values across cell lines (e.g., Huh-7 vs. Panc-1) .
  • Pathway specificity : Validate PI3K/Akt inhibition via Western blotting for phospho-Akt (Ser473) .
  • In vivo cross-validation : Use liver fibrosis (CCl4-induced) and xenograft tumor models to contextualize tissue-specific effects .

Basic: What are standard protocols for solubility and formulation in biological assays?

For in vitro studies , dissolve the compound in DMSO (10–20 mM stock), then dilute in culture media (<0.1% DMSO) to avoid cytotoxicity . For in vivo administration , use DPBS:PEG400:DMSO (4:5:1) to enhance bioavailability . Pre-filter solutions (0.22 µm) to ensure sterility.

Advanced: How can computational methods (e.g., DFT) guide derivative design?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding modes. A 2023 study modeled ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, revealing that electron-deficient aromatic rings enhance kinase binding via π-π stacking . Use software like Gaussian or Schrödinger Suite for docking simulations against PI3Kα (PDB: 4L23).

Advanced: What experimental approaches differentiate apoptosis induction from cytostatic effects?

  • Apoptosis assays : Annexin V/PI staining and caspase-3/7 activity assays .
  • Cell cycle analysis : Flow cytometry with propidium iodide to detect G1/S arrest .
  • Proliferation metrics : Compare IC50 (anti-proliferative) vs. LD50 (cytotoxic) values across assays .

Advanced: How do in vitro and in vivo pharmacokinetic profiles compare for this compound?

HS-173 exhibits short plasma half-life in vivo (~2–4 hrs) due to rapid hepatic clearance, necessitating twice-daily dosing in xenograft models . In contrast, in vitro stability in serum-containing media exceeds 24 hrs . Mitigate this via prodrug strategies (e.g., ester hydrolysis) or nanoformulation to prolong circulation .

Basic: What analytical methods ensure batch-to-batch consistency in synthesis?

  • HPLC-PDA : Monitor purity (>98%) with C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to assess shelf life .

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